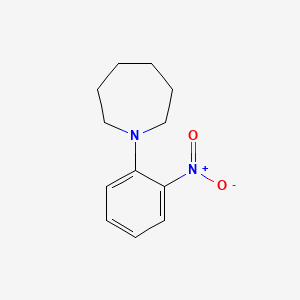

1-(2-Nitrophenyl)azepane

Description

Contextualization within Nitrogen-Containing Heterocycles Research

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including a significant percentage of FDA-approved drugs. nih.gov This prevalence underscores the immense importance of research into their synthesis and functionalization. nih.govfrontiersin.org These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are integral to the fields of medicinal chemistry, agrochemicals, and materials science. frontiersin.orgopenmedicinalchemistryjournal.com Their diverse applications stem from the unique physicochemical properties imparted by the nitrogen heteroatom, such as its ability to form hydrogen bonds and coordinate with metal ions. nih.gov

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a prominent scaffold in numerous bioactive molecules and approved drugs. nih.govresearchgate.netresearchgate.net The development of new synthetic methodologies to access functionalized azepane derivatives remains a significant challenge and a vibrant area of research for organic chemists. researchgate.netnih.gov The inherent flexibility of the seven-membered ring, combined with the reactivity of the nitrogen atom, makes azepanes versatile building blocks for drug discovery and development. nih.govresearchgate.net

Significance as a Key Intermediate in Complex Molecule Construction

The strategic value of 1-(2-Nitrophenyl)azepane lies in its role as a key intermediate for the synthesis of more elaborate molecular structures. The "2-nitrophenyl" group is a particularly useful functional handle in organic synthesis. The nitro group can be readily reduced to an amino group, which then opens up a plethora of subsequent chemical transformations. This latent amino functionality allows for the introduction of diverse substituents and the construction of more complex heterocyclic systems.

Furthermore, the presence of the azepane moiety provides a three-dimensional framework that can be crucial for achieving specific biological activities. researchgate.net The synthesis of various substituted azepane derivatives often relies on the initial construction of a core structure like this compound, which can then be elaborated upon. researchgate.net For instance, the synthesis of certain benzazepine derivatives, which are known to exhibit a range of pharmacological effects, can utilize precursors with a similar substitution pattern. airitilibrary.com

Overview of Research Directions Pertaining to this compound and Related Systems

Current research involving structures related to this compound is multifaceted and spans several key areas of synthetic and medicinal chemistry. A significant focus is on the development of novel and efficient synthetic methods for the construction of the azepane ring and its derivatives. researchgate.netresearchgate.net This includes exploring various catalytic systems and reaction conditions to improve yields and stereoselectivity. researchgate.net

Another major research thrust is the exploration of the chemical reactivity of the nitrophenyl group. The transformation of the nitro group into other functionalities is a cornerstone of many synthetic strategies. This allows for the diversification of the molecular scaffold and the generation of libraries of compounds for biological screening.

Furthermore, there is considerable interest in the synthesis of fused-ring systems incorporating the azepane nucleus. researchgate.net These more complex heterocyclic architectures are often sought after for their potential to interact with biological targets in unique ways. The development of tandem or multi-component reactions that can rapidly assemble these intricate structures from simpler precursors is a particularly active area of investigation. nih.gov

Below is a table summarizing key data for this compound and a related compound.

| Property | This compound | 1-[(3-Nitrophenyl)sulfonyl]azepane |

| CAS Number | 40832-88-0 bldpharm.comambeed.com | 91619-32-8 ontosight.ai |

| Molecular Formula | C12H16N2O2 | C12H16N2O4S ontosight.ai |

| Molecular Weight | 220.27 g/mol bldpharm.com | 284.33 g/mol ontosight.ai |

| Synonyms | - | CHEMBL1491712, SR01000508671, MLS000585909 ontosight.ai |

Propriétés

IUPAC Name |

1-(2-nitrophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHDLBJNZIRUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369698 | |

| Record name | 1-(2-NITRO-PHENYL)-AZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40832-88-0 | |

| Record name | Hexahydro-1-(2-nitrophenyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40832-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-NITRO-PHENYL)-AZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrophenyl Azepane and Its Analogues

Direct Synthetic Routes to 1-(2-Nitrophenyl)azepane

Direct routes to this compound primarily focus on forming the crucial nitrogen-carbon bond between the azepane ring and the 2-nitrophenyl group. The most prominent and well-established of these methods is the Nucleophilic Aromatic Substitution (SNAr) reaction, which leverages the electronic properties of the nitro-activated benzene (B151609) ring.

Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of N-aryl heterocycles. The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. researchgate.net For the synthesis of this compound, the SNAr pathway is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack. youtube.com

The most direct synthesis of this compound involves the reaction of azepane, a seven-membered cyclic secondary amine, with a 2-nitrohalobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. In this process, the nitrogen atom of the azepane ring acts as the nucleophile, attacking the carbon atom bearing the halogen leaving group on the 2-nitrophenyl ring.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP), which can solvate the intermediate species effectively. A base, such as potassium carbonate (K2CO3) or a tertiary amine like triethylamine (Et3N), is often included to neutralize the hydrogen halide formed during the reaction. Alternatively, an excess of azepane can be used to serve as both the nucleophile and the base.

The SNAr reaction does not proceed via a direct SN2-type displacement, which is sterically hindered at an sp2-hybridized carbon within an aromatic ring. Instead, it follows a two-step addition-elimination mechanism.

Addition Step: The nucleophilic nitrogen of azepane attacks the ipso-carbon (the carbon atom bonded to the leaving group) of the 2-nitrohalobenzene. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization for the intermediate, which is a key reason why the presence of a strong electron-withdrawing group is essential for this reaction to proceed efficiently.

Elimination Step: In the final step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., F- or Cl-), yielding the final product, this compound.

The formation of the stabilized Meisenheimer complex is the rate-determining step of the reaction. The ability of the nitro group to stabilize the anionic charge is paramount to the success of the synthesis.

The nature of the leaving group and the specific reaction conditions significantly impact the rate and yield of the SNAr reaction.

Leaving Group: In contrast to SN1 and SN2 reactions where iodide is the best leaving group among halogens, the reactivity order for SNAr reactions is often F > Cl > Br > I. This is known as the "element effect." The reason for this inverted order is that the first step (nucleophilic attack and Meisenheimer complex formation) is rate-determining. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, the bond strength is less important than the activation of the ring toward attack. Therefore, 1-fluoro-2-nitrobenzene is generally the most reactive substrate for this synthesis.

Reaction Conditions:

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, with typical ranges being 80-150 °C. shd-pub.org.rs Microwave irradiation has also been successfully employed to accelerate SNAr reactions, often leading to shorter reaction times and improved yields. shd-pub.org.rs

Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they can stabilize the charged Meisenheimer complex without protonating the nucleophile.

Base: The choice of base is important for scavenging the acid produced. Inorganic bases like K2CO3 and Cs2CO3 are common, as is the use of excess amine nucleophile.

| 2-Nitrohalobenzene Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Azepane | K2CO3 | DMF | 100-120 | >90 |

| 1-Chloro-2-nitrobenzene | Azepane | K2CO3 | DMF | 120-150 | 70-85 |

| 1-Chloro-2-nitrobenzene | Azepane (excess) | - | NMP | 150 (Microwave) | ~80 |

Note: The data in the table are representative values based on analogous SNAr reactions and general principles, as specific kinetic and yield data for the reaction between azepane and 2-nitrohalobenzenes are not widely published in comparative studies.

Reductive amination is a powerful method for forming C-N bonds, typically by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. acsgcipr.org While less common than SNAr for this specific target molecule, a reductive amination approach to this compound is theoretically plausible.

This strategy would likely involve a two-step process within a single pot:

Iminium Ion Formation: Reaction of azepane with a 2-nitrophenyl precursor containing a carbonyl group, such as 2-nitrobenzaldehyde. The amine attacks the carbonyl carbon, and subsequent dehydration forms a transient iminium ion.

Reduction: The iminium ion is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd-C). acsgcipr.org STAB is often favored for its mildness and tolerance of slightly acidic conditions that promote iminium formation.

A key challenge in this approach is the potential for the reducing agent to also reduce the nitro group on the aromatic ring, leading to undesired side products. The choice of a sufficiently mild and selective reducing agent is therefore critical.

The synthesis of this compound can be viewed as a single transformation within a larger, multi-step synthesis of more complex molecules. In such a sequence, the SNAr reaction is a reliable method for installing the N-(2-nitrophenyl) moiety onto a pre-functionalized azepane ring.

Alternatively, chemists increasingly favor one-pot syntheses , which involve multiple reaction steps occurring sequentially in the same vessel without intermediate purification. acs.orgscispace.com This approach improves efficiency, reduces waste, and saves time. A hypothetical one-pot process for an analogue of this compound could involve:

Initial modification of a starting material to generate a reactive 2-nitroaryl species.

In-situ SNAr reaction with azepane.

Subsequent transformation of another functional group on the molecule.

For example, a process could start from 2-iodoaniline, which is functionalized in a one-pot, multi-bond-forming sequence that ultimately attaches the azepine ring system. acs.org The development of such integrated processes is a key area of modern synthetic chemistry, aiming for higher efficiency and sustainability. scispace.com

Syntheses Involving Azepane Ring Formation or Functionalization

Ring Expansion Reactions to Form the Azepane Moiety

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available smaller ring systems, such as piperidines. These methods often allow for the transfer of existing stereochemistry to the larger ring system.

A notable approach for the synthesis of azepane derivatives is the ring expansion of piperidines. One such method involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. This rearrangement of allylic amines proceeds under mild conditions and is tolerant of a range of functional groups. The reaction is driven by the formation of a more stable conjugated system in the azepane product. For instance, the rearrangement of a 2-vinylpiperidine derivative can efficiently yield the corresponding azepane.

Another strategy is the photochemical dearomative ring expansion of nitroarenes, which, followed by hydrogenolysis, can produce complex azepanes in two steps. This process transforms a six-membered benzenoid framework into a seven-membered ring system and has been used to create azepane analogues of piperidine-containing drugs.

The following table summarizes representative examples of piperidine (B6355638) ring expansions to form azepanes:

| Starting Piperidine Derivative | Reagents and Conditions | Azepane Product | Yield (%) | Reference |

| 2-Alkenyl-N-tosylpiperidine | Pd(OAc)₂, PPh₃, Dioxane, 100 °C | N-Tosyl-azepane derivative | Good | ChemRxiv |

| Simple Nitroarenes | Blue light, then H₂, Pd/C | Polysubstituted azepanes | Not specified | Nature Chemistry |

Achieving regioselective and stereoselective control is crucial in the synthesis of complex molecules. In the context of piperidine to azepane ring expansions, diastereomerically pure azepane derivatives have been prepared with complete stereoselectivity and regioselectivity. The stereochemistry of the final azepane product is often dictated by the stereochemistry of the starting piperidine derivative. For example, the ring expansion can proceed in a way that the stereocenter in the piperidine ring directs the formation of a specific stereoisomer of the azepane.

The palladium-catalyzed two-carbon ring expansion of allylic amines has been shown to proceed with a high degree of enantio-retention, allowing for the synthesis of enantioenriched azepanes from chiral piperidine precursors. The electronic properties of the substituents can influence the regioselectivity of the ring expansion, directing the reaction towards the desired isomer. Semi-empirical molecular orbital calculations have been employed to investigate and predict the regiochemistry and stereochemistry of these ring expansion processes. nih.gov

Key factors influencing stereoselective and regioselective outcomes include:

Stereochemistry of the starting material: The existing chiral centers in the piperidine ring often control the stereochemical outcome of the ring expansion.

Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence both the regioselectivity and stereoselectivity.

Electronic Effects: Electron-withdrawing or donating groups can direct the rearrangement to occur at a specific position, thus controlling the regioselectivity.

Cycloaddition Reactions Incorporating Azepane Rings

Cycloaddition reactions offer an atom-economical approach to the synthesis of cyclic compounds, including azepane and its unsaturated precursor, azepine.

A practical method for the synthesis of azepine derivatives involves a formal [3+2+2] cycloaddition of aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆). nih.gov This reaction provides a mild and general route to diversely substituted azepine derivatives in good yields and with good levels of chemo- and regioselectivity. The reaction is applicable to both identical and different terminal alkynes.

The general reaction scheme is as follows:

An activated aziridine reacts with two molecules of a terminal alkyne in the presence of a catalytic amount of HSbF₆ to form a substituted azepine.

The following table presents examples of this cycloaddition reaction:

| Aziridine | Alkyne(s) | Product | Yield (%) | Reference |

| 1-Tosyl-2-phenylaziridine | Phenylacetylene | 2,7-Diphenyl-1-tosyl-1H-azepine | Good | Angewandte Chemie International Edition |

| Unactivated aziridines | Terminal alkynes | Azepine derivatives | Good | PubMed |

The mechanism of the HSbF₆-catalyzed [3+2+2] cycloaddition is proposed to proceed through zwitterionic intermediates. nih.gov Mechanistic studies, including in situ High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) analysis, have been conducted to elucidate the reaction pathway. nih.gov

The proposed mechanism involves the following key steps:

Formation of a Zwitterionic 1,3-Dipole: The superacid catalyst, HSbF₆, activates the aziridine, leading to the cleavage of a carbon-carbon bond and the formation of a zwitterionic 1,3-dipole intermediate.

First Electrophilic Addition: This zwitterionic intermediate then undergoes an electrophilic addition to the first molecule of the alkyne.

Second Electrophilic Addition: The resulting intermediate subsequently adds to a second molecule of the alkyne.

Dipolar Cyclization: Finally, an intramolecular dipolar cyclization occurs to form the seven-membered azepine ring.

While the direct synthesis of saturated azepanes via this specific cycloaddition is not the primary outcome, the resulting azepines can potentially be hydrogenated to the corresponding azepane derivatives. The investigation of zwitterionic intermediates in cycloaddition reactions is an active area of research, with computational studies, such as Density Functional Theory (DFT) calculations, often being used to support proposed mechanisms.

Photochemical and Photoenzymatic Approaches to Azepanes

Photochemical methods offer unique pathways to the azepane core, often leveraging light energy to overcome activation barriers and induce specific rearrangements. A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. chemrxiv.orgthieme-connect.comresearchgate.net This process, mediated by blue light, transforms a six-membered nitro-substituted benzene ring into a seven-membered azepane framework. The reaction proceeds at room temperature through the conversion of the nitro group into a singlet nitrene, which then inserts into the aromatic ring, leading to ring expansion. thieme-connect.comresearchgate.net A subsequent hydrogenolysis step yields the saturated azepane ring. thieme-connect.comresearchgate.net This two-step process is particularly relevant for the synthesis of this compound analogs, as it starts directly from simple nitroarenes. thieme-connect.com

Another significant photochemical approach is the formal [5+2] cycloaddition, which involves the rearrangement of N-vinylpyrrolidinones into azepin-4-ones. nih.govnih.gov This method begins with the condensation of a pyrrolidinone with an aldehyde to form the N-vinylpyrrolidinone precursor. nih.gov Subsequent irradiation with UV light (e.g., 254 nm) induces a Photo-Fries-like rearrangement, expanding the five-membered ring into a seven-membered azepinone skeleton. nih.govnih.gov This technique allows for the creation of densely functionalized azepane derivatives from readily available starting materials. nih.gov

While direct photoenzymatic synthesis of this compound is not extensively documented, related photoenzymatic systems have been developed for the selective reduction of nitroaromatics. nih.gov These systems use light to fuel enzymatic reactions, for instance, employing chlorophyll as a photosensitizer and a nitroreductase enzyme to convert nitroarenes into amines, azoxy, or azo compounds. nih.gov Such approaches highlight the potential for developing future biocatalytic routes to functionalized azepanes where light-dependent enzymes could be engineered for specific cyclization or modification reactions.

Metal-Catalyzed Annulation and Cyclization Strategies for Azepane Scaffolds

Metal catalysis provides a powerful and versatile toolkit for the construction of the azepane ring system through various annulation and cyclization reactions.

Copper-Catalyzed Synthesis: A notable copper-catalyzed method involves a formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. acs.org This reaction achieves the selective functionalization of distal, unactivated C(sp³)–H bonds. The proposed mechanism involves a 1,5-hydrogen atom transfer of an N-radical, followed by the coupling of the resulting alkyl radical with the diene/enyne and subsequent C–N bond formation to construct the azepane ring. acs.org Another copper(I)-catalyzed approach is the tandem amination/cyclization of functionalized allenynes with amines, which yields trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate analogues. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in constructing azepine and azocine frameworks. rsc.org One strategy is the sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. This process generates fused dihydroazepine derivatives through a transient 1-imino-2-vinylcyclopropane intermediate that undergoes rapid rearrangement. mdpi.com Another rhodium-catalyzed method achieves a formal 1,3-migration of hydroxy and acyloxy groups, initiated by an α-imino rhodium carbene, followed by selective annulation to afford azepane derivatives. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is widely used for synthesizing azepine derivatives. One method involves a double N-arylation reaction to form the azepine ring system. chem-soc.si Palladium-catalyzed allylic amine rearrangements have also been developed for the two-carbon ring expansion of 5- and 6-membered cyclic amines (pyrrolidines and piperidines) to their corresponding azepane and azocane homologues. researchgate.netresearchgate.net This process proceeds under mild conditions and tolerates a range of functional groups. researchgate.netresearchgate.net Furthermore, functionalized azepanes can be accessed through the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. nih.gov

Osmium-Catalyzed Synthesis: A stereoselective approach to heavily hydroxylated azepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation reaction. rsc.orgresearchgate.net This key step forms a C–N bond with complete regio- and stereocontrol, followed by an intramolecular reductive amination to yield the final azepane product. rsc.orgresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached by introducing functional groups onto the phenyl ring or by modifying the azepane ring itself.

Introduction of Additional Functionalities on the Phenyl Ring

The most direct strategy for synthesizing this compound derivatives with substituents on the phenyl ring is to begin with an already functionalized nitroarene. For instance, the photochemical dearomative ring expansion method is compatible with a variety of substituents on the starting nitroarene, allowing for the preparation of a diverse library of C3- and/or C4-functionalized azepanes. acs.org

Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated di- or tri-substituted benzene ring can be employed. For example, starting with a compound like 1,2-difluoro-3-nitrobenzene, selective substitution with azepane could yield a fluoro-substituted this compound derivative. The presence of the nitro group strongly activates the ring towards nucleophilic attack, facilitating this transformation.

Modifications of the Azepane Ring System

Once the this compound scaffold is formed, the azepane ring can be further functionalized. Diazocarbonyl chemistry provides a route to functionalized azepane scaffolds that can be subsequently elaborated. nih.gov Key dicarbonyl-containing seven-membered rings can be functionalized through diastereoselective reductions and manipulations of ester and amine groups. nih.gov C-alkylation of these dicarbonyl compounds offers another avenue for modification. nih.gov

Ring expansion strategies, such as the palladium-catalyzed expansion of 2-alkenylpyrrolidines, can produce azepanes with existing functionality on the ring, which can then be further modified. researchgate.netresearchgate.net For example, an ester group incorporated during the synthesis can be hydrolyzed and converted into an amide or other functional groups.

Synthesis of Spirocyclic Azepane Systems

The synthesis of spirocyclic systems containing an azepane ring is a specialized area that creates complex, three-dimensional molecular architectures. One reported method involves the N-heterocyclic carbene (NHC)-catalyzed [3+4] annulation of isatin-derived enals and aurone-derived azadienes. This reaction constructs spirocyclic oxindole-benzofuroazepinones, which fuse the azepine core to an oxindole framework at a spirocyclic center. manchester.ac.uk While not directly involving this compound, this strategy demonstrates a modern approach to constructing complex spiro-azepane systems.

Optimization of Synthetic Parameters

The efficiency and selectivity of azepane synthesis are highly dependent on reaction conditions. Optimization of these parameters is crucial for achieving high yields and desired product outcomes.

In photochemical reactions , key parameters include the wavelength of light, solvent, and substrate concentration. For the photochemical rearrangement of N-vinylpyrrolidinones, irradiation at 254 nm in degassed tetrahydrofuran (THF) at a concentration of 0.01 M was found to be effective. nih.gov In the dearomative ring expansion of nitroarenes, the use of blue LEDs in a 1:1 mixture of THF and methanol at 60°C is reported. acs.org

For metal-catalyzed reactions , the choice of metal, ligand, solvent, temperature, and base is critical.

In the copper-catalyzed tandem amination/cyclization, the cationic complex Cu(MeCN)₄PF₆ was identified as the most competent catalyst. The optimal conditions involved heating a mixture of the allenyne and aniline (B41778) with 10 mol% of the catalyst in dioxane at 70°C. nih.gov

In palladium-catalyzed double N-arylation, DavePhos was established as a highly effective ligand. chem-soc.si

For the palladium-catalyzed ring expansion of allylic amines, a catalyst system of [Pd(allyl)Cl]₂ with the ligand BippyPhos in 1,2-dichloroethane (DCE) at 80°C provided good yields. researchgate.net

The data below summarizes the optimization of conditions for a palladium-catalyzed ring expansion reaction to form an azepane derivative.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | [Pd(allyl)Cl]₂ (2.5) | P(OPh)₃ (10) | Toluene | 80 | 25 |

| 2 | [Pd(allyl)Cl]₂ (2.5) | dppf (10) | Toluene | 80 | 51 |

| 3 | [Pd(allyl)Cl]₂ (2.5) | BippyPhos (10) | Toluene | 80 | 65 |

| 4 | [Pd(allyl)Cl]₂ (2.5) | BippyPhos (10) | DCE | 80 | 81 |

| 5 | [Pd(allyl)Cl]₂ (2.5) | BippyPhos (10) | MeCN | 80 | 74 |

| 6 | [Pd(allyl)Cl]₂ (2.5) | BippyPhos (10) | DCE | 60 | 68 |

Data is illustrative and based on findings for palladium-catalyzed allylic amine rearrangements. researchgate.net

This systematic optimization demonstrates that both the ligand and solvent play a crucial role in reaction efficiency, with the combination of BippyPhos and DCE at 80°C providing the highest yield for this particular transformation. researchgate.net Such optimization studies are fundamental to developing robust and scalable synthetic routes to this compound and its derivatives.

Catalyst Systems and Ligand Effects (e.g., Palladium, Copper)

The synthesis of N-aryl azepanes, including this compound, is frequently accomplished through cross-coupling reactions, with palladium and copper-based catalysts being the most prominent. The choice of catalyst and the associated ligands is critical in determining the reaction's efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful tool for the synthesis of N-aryl heterocycles. In the context of synthesizing this compound, this would typically involve the reaction of 1-halo-2-nitrobenzene with azepane. The catalytic cycle of these reactions is heavily influenced by the nature of the phosphine ligands coordinated to the palladium center.

Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps, and preventing catalyst decomposition. Sterically hindered and electron-rich phosphine ligands are often favored as they facilitate the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step. The choice of ligand can also impact the regioselectivity of the reaction when working with substituted aryl halides.

| Ligand | Catalyst System | Typical Reaction Conditions | Observations |

| Tri-tert-butylphosphine (P(t-Bu)3) | Pd(OAc)2 / P(t-Bu)3 | Toluene, 80-110 °C | Effective for coupling with unactivated aryl chlorides. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Pd2(dba)3 / XPhos | Dioxane, 100 °C | Broad substrate scope, including sterically hindered substrates. |

| Josiphos Ligands | [Pd(allyl)Cl]2 / Josiphos | THF, room temperature to 60 °C | Often used for asymmetric C-N coupling reactions. |

Copper-Catalyzed Synthesis:

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, represent an older but still valuable method for the synthesis of N-aryl azepanes. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. However, recent advancements have led to the development of more active copper catalyst systems that can operate under milder conditions.

The efficiency of copper-catalyzed C-N coupling is highly dependent on the ligands employed. N,N'-donor ligands, such as ethylenediamine and phenanthroline derivatives, have been shown to accelerate the reaction rate. L-proline has also been identified as an effective and inexpensive ligand for the copper-catalyzed arylation of amines. In some cases, ligandless copper systems can be effective, particularly with activated aryl halides.

| Ligand | Catalyst System | Typical Reaction Conditions | Observations |

| L-proline | CuI / L-proline | DMSO, 90 °C | Cost-effective and efficient for a range of aryl halides. |

| 1,10-Phenanthroline | CuI / 1,10-Phenanthroline | DMF, 110-130 °C | Effective for the coupling of aryl iodides and bromides. |

| N,N'-Dimethylethylenediamine (DMEDA) | CuI / DMEDA | Dioxane, 100 °C | Allows for reactions at lower temperatures. |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, catalyst stability, and product selectivity. The solvent's polarity, coordinating ability, and boiling point all play a role in the outcome of the reaction.

In palladium-catalyzed C-N coupling reactions, polar aprotic solvents such as dioxane, toluene, and dimethylformamide (DMF) are commonly used. Toluene is a non-polar solvent that is often effective, while the more polar dioxane can enhance the solubility of the reactants and catalyst, leading to faster reaction rates. DMF, a highly polar aprotic solvent, can also accelerate the reaction but may lead to side reactions at high temperatures.

For copper-catalyzed N-arylation reactions, polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and pyridine are often employed. These solvents can coordinate to the copper catalyst, influencing its reactivity. DMSO, in particular, has been shown to be an excellent solvent for many copper-catalyzed reactions, likely due to its high polarity and ability to dissolve a wide range of substrates.

| Solvent | Catalyst System | Effect on Reaction |

| Toluene | Palladium-based | Generally good for catalyst stability; less effective for dissolving polar substrates. |

| Dioxane | Palladium-based | Good balance of polarity and coordinating ability; widely used. |

| DMF | Palladium and Copper-based | High polarity can accelerate reactions but may lead to side products. |

| DMSO | Copper-based | Excellent for dissolving a wide range of substrates and promoting the reaction. |

Temperature and Pressure Optimization

Temperature is a key variable that must be carefully controlled to achieve optimal results in the synthesis of this compound. Higher temperatures generally lead to faster reaction rates but can also result in catalyst decomposition and the formation of unwanted byproducts. Therefore, it is crucial to find a balance between reaction rate and selectivity.

For palladium-catalyzed reactions, temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the specific catalyst system, ligands, and substrates being used. Microwave irradiation has emerged as a valuable tool for accelerating these reactions, often allowing for shorter reaction times and improved yields.

Copper-catalyzed N-arylation reactions traditionally require higher temperatures, often in the range of 120-180 °C. However, the use of more active catalyst systems with appropriate ligands can significantly reduce the required reaction temperature.

Pressure is generally not a critical parameter for these solution-phase reactions unless volatile reactants or solvents are used at temperatures above their boiling points. In such cases, a sealed reaction vessel may be necessary to maintain the desired reaction conditions.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the purity of this compound are of paramount importance. Several factors can be manipulated to enhance the yield and purity of the final product.

Yield Enhancement:

Catalyst Loading: Optimizing the catalyst loading is crucial. While higher catalyst loading can lead to faster reactions, it also increases costs and can complicate purification. Finding the minimum effective catalyst loading is therefore desirable.

Ligand-to-Metal Ratio: The ratio of ligand to metal can have a significant impact on catalyst activity and stability. This ratio often needs to be optimized for each specific reaction.

Base: The choice and stoichiometry of the base are critical. The base is required to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Purity Considerations:

Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and the formation of homocoupled products. The choice of catalyst, ligand, and reaction conditions can help to minimize these side reactions.

Purification: The crude product is typically purified by column chromatography on silica gel. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials and byproducts. Recrystallization can also be an effective method for obtaining highly pure material.

Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrophenyl Azepane

Reactivity of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the phenyl ring and can itself undergo several important transformations.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of 1-(2-nitrophenyl)azepane, yielding 1-(2-aminophenyl)azepane. This conversion is a gateway to a wide array of subsequent functionalizations. youtube.com The reduction can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This is a widely used, efficient, and clean method for nitro group reduction. wikipedia.org It typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a classic and highly effective catalyst for this transformation, often leading to high yields of the corresponding aniline (B41778). youtube.comresearchgate.net Other catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel can also be employed. wikipedia.org The reaction is generally carried out under mild conditions and produces water as the only byproduct.

Chemical Reductants: A variety of chemical reagents can selectively reduce the nitro group. wikipedia.org Historically and on an industrial scale, metals in acidic media are common, such as iron powder with hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). youtube.comresearchgate.net These methods are robust and cost-effective. Tin(II) chloride (SnCl₂) is another effective reagent for this purpose. wikipedia.org These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, although in this compound, the azepane ring is generally stable under these conditions.

| Method | Reagents & Conditions | Product | General Remarks |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol (B145695) or methanol | 1-(2-Aminophenyl)azepane | High yield, clean reaction, mild conditions. wikipedia.orgresearchgate.net |

| Metal/Acid Reduction | Fe, HCl, or Sn, HCl | 1-(2-Aminophenyl)azepane | Classic, cost-effective method. youtube.comresearchgate.net Workup can be more complex due to metal salts. |

| Metal Salt Reduction | SnCl₂ in a solvent like ethanol | 1-(2-Aminophenyl)azepane | A milder alternative to metal/acid systems. wikipedia.org |

The nitro group is a powerful electron-withdrawing group, which significantly alters the electron density and reactivity of the attached phenyl ring. Its presence deactivates the ring towards electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) by withdrawing electron density, making the ring less nucleophilic.

Conversely, this electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, particularly when it is positioned ortho or para to the leaving group. In this compound, the nitro group is ortho to the azepane substituent. If a suitable leaving group (like a halogen) were present at the ortho or para position relative to the nitro group, the compound would be highly susceptible to displacement by nucleophiles.

The photochemistry of nitroaromatic compounds is a rich field of study. A particularly relevant and modern transformation is the photochemical dearomative ring-expansion of nitroarenes to synthesize complex azepanes. rwth-aachen.denih.gov This process, mediated by blue light, involves the conversion of the nitro group into a highly reactive singlet nitrene intermediate. rwth-aachen.denih.gov This nitrene can then insert into the aromatic ring, leading to a one-atom ring expansion that transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. rwth-aachen.de A subsequent hydrogenation step can then reduce the unsaturated azepine to the corresponding saturated azepane. rwth-aachen.denih.gov This two-step sequence provides a powerful strategy for accessing polysubstituted azepanes from simple nitroarene precursors. rwth-aachen.de The success of this reaction is highly dependent on the irradiation wavelength, as the product may also absorb light in the same region. rwth-aachen.de

Reactions Involving the Azepane Ring

The azepane ring is a saturated, seven-membered heterocycle containing a tertiary nitrogen atom. This nitrogen atom is the primary site of reactivity within this moiety.

The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a nucleophile and a base. It can readily react with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form quaternary ammonium (B1175870) salts or amides, respectively. This reactivity allows for the straightforward introduction of various functional groups onto the azepane nitrogen, a common strategy in medicinal chemistry to modulate a compound's properties.

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (after potential ring opening under harsh conditions) or N-acyl azepanium species |

| Reaction with Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |

The tertiary amine of the azepane ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common and effective reagent for this purpose. documentsdelivered.com The resulting N-oxide introduces a polar functional group, which can significantly alter the physicochemical properties of the parent molecule. The oxidation of N-substituted dibenz[b,f]azepines, which are structurally related, with m-CPBA has been documented, indicating the feasibility of this reaction on the azepane core. documentsdelivered.com

Conformational Effects on Reactivity

The chemical reactivity of this compound is significantly influenced by the conformational properties of both the seven-membered azepane ring and the orientation of the 2-nitrophenyl substituent. The azepane ring, being a seven-membered saturated heterocycle, is inherently flexible and can adopt several low-energy conformations, with twist-chair and chair forms being the most stable. nih.gov This flexibility determines the spatial presentation of the nitrogen's lone pair of electrons and the steric environment around the N-aryl bond.

The critical factor governing the electronic properties and reactivity of the molecule is the dihedral angle between the plane of the phenyl ring and the C-N-C plane of the azepane nitrogen. Molecular modeling and conformational analysis of structurally related compounds, such as 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, reveal that the presence of the bulky ortho-nitro group imposes significant steric constraints. mdpi.comsemanticscholar.orgresearchgate.net These constraints force the phenyl ring to rotate out of the plane of the nitrogen's lone pair orbital.

This rotation has a profound deactivating effect on the phenyl ring. In a typical N-aryl amine, the nitrogen's lone pair can donate electron density into the aromatic π-system, activating the ring towards electrophilic attack. However, in this compound, the sterically enforced non-planar conformation disrupts this π-conjugation. mdpi.comsemanticscholar.org Studies on analogous o-substituted N-phenyl seven-membered rings have shown that the N1-Cipso bond length is indicative of an absence of conjugation between the nitrogen lone pair and the nitrophenyl substituent. mdpi.comsemanticscholar.orgresearchgate.net Consequently, the reactivity of the phenyl moiety is primarily dictated by the powerful electron-withdrawing effect of the nitro group, with minimal electronic contribution from the azepane nitrogen.

Reactivity of the Phenyl Moiety

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution is governed by the competing electronic effects of its two substituents: the azepan-1-yl group and the nitro group.

For electrophilic aromatic substitution , the situation is complex. The azepan-1-yl group is a tertiary amine, which is typically a strong activating, ortho-, para-directing group due to the lone pair on the nitrogen. Conversely, the nitro group is one of the strongest deactivating, meta-directing groups due to its powerful electron-withdrawing nature. byjus.comyoutube.com The resulting regioselectivity of any electrophilic attack is a balance of these opposing influences, as summarized in the table below.

Interactive Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Effect of Azepan-1-yl Group | Effect of Nitro Group | Overall Predicted Reactivity |

| C3 | Deactivated (meta) | Activated (ortho to -NO2) | Slightly favored, but overall deactivated |

| C4 | Activated (para) | Deactivated (meta to -NO2) | Highly deactivated |

| C5 | Deactivated (meta) | Deactivated (para to -NO2) | Highly deactivated |

| C6 | Activated (ortho) | Deactivated (ortho to -NO2) | Sterically hindered and deactivated |

A more synthetically useful and predictable reaction involving this moiety is the reduction of the nitro group . This transformation is a cornerstone of nitroarene chemistry and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reductants like SnCl₂/HCl or NaBH₄ with a catalyst. nih.govresearchgate.netwikipedia.org This reaction proceeds through nitroso and hydroxylamine intermediates to yield 2-(azepan-1-yl)aniline. researchgate.netmdpi.com The conversion of the nitro group to an amino group fundamentally alters the ring's reactivity, transforming it from highly electron-deficient to electron-rich, and making it highly susceptible to subsequent electrophilic substitution.

The phenyl ring is also activated towards nucleophilic aromatic substitution (SNAr) . The potent electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. rsc.org While there is no inherent leaving group on the phenyl ring of this compound, this reactivity becomes relevant in derivatives such as 1-(2-nitro-6-halophenyl)azepane.

Cross-Coupling Reactions for Further Functionalization

Direct C-H activation for cross-coupling on this compound is challenging due to the lack of a suitable directing group. nih.gov However, the molecule serves as an excellent precursor for derivatives that readily participate in transition metal-catalyzed cross-coupling reactions. The most common strategy involves the chemical modification of the nitro group.

As described previously, the nitro group can be reduced to an amine. This resulting aniline derivative can then undergo a Sandmeyer reaction. Through diazotization with nitrous acid followed by treatment with a copper(I) halide (e.g., CuBr, CuCl) or potassium iodide, a halogen atom can be installed at the C2 position. The resulting aryl halide is a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org This two-step sequence opens the door to extensive functionalization of the aromatic ring, as detailed in the following table.

Interactive Table: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl or Alkyl/Vinyl-aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, ligand (e.g., BINAP), base | N-Aryl Amine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or Alkyl/Vinyl-aryl |

This strategic functionalization allows for the introduction of diverse carbon and heteroatom substituents, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

Detailed Mechanistic Studies of this compound Transformations

Elucidation of Reaction Intermediates

Detailed mechanistic studies, particularly in the field of photochemistry, have revealed key reactive intermediates involved in the transformations of nitroarenes. A significant transformation is the photochemical dearomative ring-expansion, which converts a substituted nitrobenzene (B124822) into a seven-membered azepine derivative. researchgate.netrwth-aachen.de This reaction provides direct insight into the intermediates that can be generated from the this compound scaffold.

The mechanism is initiated by the absorption of light (e.g., blue LEDs), which promotes the nitroarene to an electronically excited triplet state. rwth-aachen.de In the presence of a deoxygenating agent, such as a phosphite (B83602) (P(OR)₃), this excited state undergoes a reaction that is believed to proceed in a stepwise radical fashion. researchgate.net This process ultimately leads to the cleavage of the N-O bonds of the nitro group and the formation of a highly reactive singlet nitrene intermediate. rsc.orgmanchester.ac.ukthieme-connect.de

The singlet nitrene is a potent electrophile and is the key intermediate responsible for the skeletal rearrangement. It inserts into the adjacent aromatic ring, transiently forming a strained bicyclic aziridine-type species (a norcaradiene analogue). This intermediate is unstable and rapidly undergoes an electrocyclic ring-opening to furnish a 1H-azepine, a seven-membered unsaturated ring. rwth-aachen.de Subsequent hydrogenation of this intermediate would lead to a substituted azepane core.

In the context of reductive transformations, the pathway from a nitro group to an amine involves the well-established intermediates nitrosobenzene and N-phenylhydroxylamine , as confirmed by numerous mechanistic and kinetic studies of nitroarene hydrogenation. researchgate.netmdpi.com

Kinetic Analysis of Reaction Pathways

Kinetic analyses have been instrumental in substantiating the mechanisms of nitroarene transformations. For the photochemical ring expansion, the proposed involvement of an excited triplet state is supported by luminescence quenching studies . rwth-aachen.de In these experiments, the emission from the excited nitroarene is monitored in the presence of varying concentrations of the phosphite reagent. The rate at which the phosphite "quenches" or suppresses this luminescence provides the bimolecular quenching rate constant, offering direct kinetic data for the initial interaction between the excited nitroarene and the reagent. rwth-aachen.de

For the more common reduction of the nitro group, reaction kinetics are frequently studied using UV-visible spectrophotometry. researchgate.net The disappearance of the nitroarene or the appearance of the aniline product can be monitored over time to determine reaction rates. Such studies on various substituted nitroarenes have allowed for Hammett-type analyses, which correlate reaction rates with the electronic properties of the aromatic substituents. nih.gov These analyses consistently show that the rate of reduction is accelerated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov This is because such groups stabilize the increased electron density on the nitro group during the reductive steps. Although the azepane moiety itself is electron-donating, its poor conjugation with the ring means the kinetics of reduction for this compound would be largely governed by the electronic demand of the nitro group itself, similar to other simple nitroarenes.

Influence of Structural Features on Reaction Selectivity

The reactivity of this compound is predominantly dictated by the interplay between the electron-withdrawing nitro group and the electron-donating azepane ring, further modulated by their ortho-substitution pattern. This unique arrangement gives rise to specific steric and electronic effects that govern the selectivity of its reactions.

The azepane ring, a seven-membered saturated heterocycle, is not planar and exists in various conformations, with chair-like and boat-like arrangements being the most stable. This conformational flexibility can influence the orientation of the nitrophenyl group, potentially affecting the steric hindrance around the nitro functionality. The nitrogen atom of the azepane ring, being an amine, is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org However, in this compound, the primary reactivity of interest often involves the nitro group itself.

The electronic effect of the azepane nitrogen is also a critical factor. As an N-alkyl substituent, the azepane group is electron-donating through the inductive effect. This electron donation can influence the electron density on the aromatic ring and, consequently, the reactivity of the nitro group. In the context of electrochemical reduction, electron-donating groups generally make the reduction of a nitro group more difficult. iiste.org

The interplay of these steric and electronic factors is crucial in determining the selectivity of various transformations of this compound. For instance, in catalytic hydrogenation, the steric hindrance from the azepane ring might influence the binding of the molecule to the catalyst surface, potentially affecting the rate and outcome of the reduction of the nitro group to an amine.

The following table summarizes the key structural features of this compound and their anticipated influence on reaction selectivity.

| Structural Feature | Effect | Influence on Reaction Selectivity |

| Azepane Ring | Bulky, conformationally flexible, electron-donating (inductive) | Steric hindrance at the ortho position, potential for directing reactions to other sites. May make electrochemical reduction more difficult. |

| Nitro Group | Electron-withdrawing, planar (ideally) | Primary site for reduction. Its reactivity is modulated by the azepane ring. |

| Ortho-Substitution | Steric crowding | Can force the nitro group out of the plane of the benzene ring, altering its electronic properties and reduction potential. |

Electrochemical Reaction Mechanisms of Nitro Compounds

The electrochemical reduction of aromatic nitro compounds is a well-studied area of organic electrochemistry. The general mechanism involves a series of electron and proton transfer steps, leading to various products depending on the reaction conditions, particularly the pH of the medium.

The initial step in the electrochemical reduction of a nitroaromatic compound like this compound is the transfer of a single electron to form a radical anion. This process is often reversible. The stability of this radical anion is a key determinant of the subsequent reaction pathway.

The generally accepted pathway for the electrochemical reduction of nitrobenzene in aqueous media proceeds through the following key intermediates:

Nitrobenzene (R-NO₂)

Nitrosobenzene (R-NO)

Phenylhydroxylamine (R-NHOH)

Aniline (R-NH₂)

The steric hindrance from the ortho-azepane group in this compound can influence the rate of these steps and potentially lead to the accumulation of certain intermediates. For example, steric hindrance around the nitro group might affect the kinetics of protonation and subsequent electron transfers.

The transfer of electrons to the nitroaromatic molecule is a fundamental step in its electrochemical reduction. The rate of this electron transfer is influenced by the reduction potential of the nitro compound and the nature of the electrode surface. The presence of substituents on the aromatic ring significantly affects the reduction potential. Electron-withdrawing groups facilitate electron transfer by lowering the energy of the lowest unoccupied molecular orbital (LUMO), making the reduction potential less negative. Conversely, electron-donating groups, such as the N-alkyl azepane group, increase the electron density on the ring, making the reduction more difficult (a more negative reduction potential). iiste.org

The kinetics of electron transfer from nitroaromatic radical anions have been studied, and factors such as temperature and steric configuration can play a role. nih.gov In the case of this compound, the steric bulk of the azepane ring may influence the orientation of the molecule at the electrode surface, which could, in turn, affect the efficiency of electron transfer.

The following table provides a qualitative comparison of the expected electron transfer properties of this compound with nitrobenzene.

| Compound | Substituent Effect | Expected Reduction Potential | Expected Electron Transfer Rate |

| Nitrobenzene | Unsubstituted | Baseline | Baseline |

| This compound | Electron-donating (inductive), Steric hindrance (ortho) | More negative | Potentially slower due to steric effects |

The formation of a radical anion is the initial and often reversible step in the electrochemical reduction of nitroaromatic compounds. The stability of this radical anion is crucial as it dictates the subsequent reaction pathways. The stability is influenced by the electronic nature of the substituents on the aromatic ring and the solvent environment.

Electron-withdrawing groups can delocalize the negative charge of the radical anion, thereby stabilizing it. Conversely, electron-donating groups can destabilize the radical anion. In this compound, the electron-donating nature of the azepane ring would be expected to have a destabilizing effect on the radical anion.

Furthermore, the steric interaction between the ortho-azepane group and the nitro group can force the nitro group to twist out of the plane of the benzene ring. This loss of planarity disrupts the π-system conjugation, which can significantly impact the stability of the radical anion. Studies on ortho-substituted nitroaromatics have shown that steric hindrance can lead to less stable radical anions compared to their meta- and para-substituted counterparts. researchgate.netresearchgate.net

The stability of the radical anion can be experimentally investigated using techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. researchgate.netrsc.orgnih.gov For this compound, it would be expected that the radical anion would be less stable than that of nitrobenzene due to both electronic and steric effects. This reduced stability would likely favor rapid subsequent reactions, such as protonation in protic media.

Advanced Spectroscopic and Structural Elucidation of 1 2 Nitrophenyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 1-(2-Nitrophenyl)azepane reveals distinct signals corresponding to the protons on the aromatic ring and the aliphatic azepane ring. The aromatic region typically displays complex multiplets due to the four adjacent protons on the nitrophenyl group. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate at a lower field (higher ppm values). Azepane derivatives typically exhibit characteristic proton signals for the azepane ring between δ 1.5–3.5 ppm, while aromatic protons are found near δ 7.0–8.5 ppm.

The protons of the azepane ring appear in the more shielded, upfield region of the spectrum. The signals for the twelve protons on the six methylene (B1212753) groups of the azepane ring often overlap, resulting in broad multiplets. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) are deshielded relative to the other ring protons due to the electronegativity of the nitrogen, and thus appear at a slightly lower field.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85-7.75 | m | 1H | Aromatic-H |

| 7.55-7.45 | m | 1H | Aromatic-H |

| 7.20-7.10 | m | 2H | Aromatic-H |

| 3.25-3.15 | m | 4H | Azepane-H (α to N) |

| 1.90-1.80 | m | 4H | Azepane-H (β to N) |

Note: This is a representative table based on typical chemical shifts for this structural motif.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the six carbons of the aromatic ring and the six carbons of the azepane ring.

The aromatic carbons exhibit signals in the downfield region (typically 115-150 ppm). The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The carbon attached to the azepane nitrogen is also found in this region. The six carbons of the saturated azepane ring are shielded and appear in the upfield region of the spectrum (typically 25-55 ppm), with the carbons directly bonded to the nitrogen appearing at a lower field than the others.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 148.5 | Aromatic-C (C-NO₂) |

| 145.0 | Aromatic-C (C-N) |

| 133.8 | Aromatic-CH |

| 126.5 | Aromatic-CH |

| 124.7 | Aromatic-CH |

| 118.9 | Aromatic-CH |

| 52.5 | Azepane-C (α to N) |

| 27.8 | Azepane-C (β to N) |

Note: This is a representative table based on typical chemical shifts for this structural motif.

While 1D NMR provides essential information, 2D NMR experiments are often necessary to resolve ambiguities and definitively establish the molecular structure, especially in cases of signal overlap. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would show correlations between the neighboring protons within the aromatic ring and, crucially, would map the connectivity sequence of the methylene groups around the azepane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for connecting different parts of a molecule. For this compound, a key HMBC correlation would be observed between the protons on the azepane carbons alpha to the nitrogen (at ~3.2 ppm) and the aromatic ipso-carbon attached to the nitrogen (at ~145.0 ppm), providing definitive proof of the connection between the azepane ring and the nitrophenyl group.

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations, such as chair and twist-boat forms. rsc.org NMR spectroscopy is a key tool for studying these conformational dynamics. Molecular dynamics simulations suggest that the seven-membered azepane ring often adopts a chair-like conformation. The analysis of coupling constants (³JHH) and the use of Nuclear Overhauser Effect (NOE) experiments can provide insights into the predominant conformation in solution. Furthermore, variable-temperature NMR studies can reveal information about the energy barriers between different ring conformations, identifying whether the structure is rigid or undergoing rapid interconversion at room temperature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by several key absorption bands.

The most diagnostic peaks are those corresponding to the nitro group (NO₂), which exhibits strong and distinct symmetric and asymmetric stretching vibrations. The presence of the aromatic ring is confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.orglibretexts.org The aliphatic azepane ring is identified by the C-H stretching vibrations of its CH₂ groups, which appear just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3050 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂) |

| ~1520 | Strong | Asymmetric Stretch | Nitro (N=O) |

| ~1470 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | Symmetric Stretch | Nitro (N=O) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆N₂O₂), the molecular weight is approximately 220.27 g/mol . In electron ionization (EI) mass spectrometry, this would correspond to a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 220.

The mass spectrum also reveals a characteristic fragmentation pattern that can be used to confirm the structure. The fragmentation of the molecular ion is often initiated by cleavage at the weakest bonds or through rearrangements. For this compound, common fragmentation pathways would include:

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da) would be observed at m/z 174 ([M-NO₂]⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azepane ring is a common pathway for amines. libretexts.org

Formation of aromatic fragments: Cleavage of the C-N bond between the rings could lead to a fragment corresponding to the nitrophenyl cation at m/z 122.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 220 | [C₁₂H₁₆N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 174 | [C₁₂H₁₆N]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl fragment |

X-ray Crystallography for Solid-State Structure Determination

In the absence of specific experimental data for this compound, the following sections will discuss the theoretical considerations for the structural aspects requested. This discussion is based on general principles of organic chemistry and the known behavior of similar molecular fragments, but it is important to note that it is not based on experimental data for the title compound.

Bond Lengths and Angles Analysis

Without experimental crystallographic data, a definitive analysis of the bond lengths and angles of this compound is not possible. However, expected values can be inferred from standard bond lengths and angles for similar chemical environments.

Expected Bond Lengths:

C-C bonds within the azepane ring are expected to be in the typical range for sp³-sp³ hybridized carbon atoms, approximately 1.53-1.54 Å.

C-N bonds of the azepane ring are anticipated to be around 1.47 Å, characteristic of a single bond between an sp³ carbon and an sp³ nitrogen.

C-C bonds within the phenyl ring would exhibit lengths intermediate between a single and double bond, characteristic of an aromatic system, typically around 1.39-1.40 Å.

The C-N bond connecting the azepane nitrogen to the phenyl ring is expected to be slightly shorter than a typical C-N single bond due to the sp² hybridization of the phenyl carbon, likely in the range of 1.45-1.47 Å.

The N-O bonds of the nitro group are expected to be approximately 1.22-1.24 Å, indicating a delocalized system.

The C-N bond of the nitro group to the phenyl ring would be around 1.47-1.49 Å.

Expected Bond Angles:

C-C-C and C-C-N angles within the azepane ring would be expected to be close to the tetrahedral angle of 109.5°, but would likely deviate from this value due to ring strain inherent in a seven-membered ring.

Angles within the phenyl ring are expected to be close to 120°, consistent with sp² hybridization.

The C-N-C angles involving the azepane nitrogen would be influenced by its substitution and would likely be slightly larger than the ideal tetrahedral angle.

The O-N-O angle of the nitro group is anticipated to be around 120-125°.

A definitive table of bond lengths and angles awaits experimental determination.

Conformational Analysis in Crystalline State

The conformational landscape of seven-membered rings like azepane is complex, with several low-energy conformations possible. The two most common conformations for cycloheptane (B1346806), the parent carbocycle of azepane, are the twist-chair and the twist-boat . It is highly probable that the azepane ring in this compound would adopt one of these low-energy conformations in the crystalline state.

The twist-chair conformation is generally the more stable form for cycloheptane and many of its derivatives. It is characterized by C₂ symmetry and has two non-equivalent sets of protons. The twist-boat conformation, which has Cₛ symmetry, is typically slightly higher in energy. The energy difference between these conformations is small, and the preferred conformation in the solid state can be influenced by the steric and electronic effects of substituents, as well as by crystal packing forces.

Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. While the molecule does not possess any strong hydrogen bond donors (like N-H or O-H groups), it does have several potential hydrogen bond acceptors.

The oxygen atoms of the nitro group are electronegative and could participate in weak C-H···O hydrogen bonds with hydrogen atoms from the azepane or phenyl rings of neighboring molecules. The nitrogen atom of the azepane ring could also potentially act as a weak hydrogen bond acceptor.

A detailed analysis of the intermolecular interactions, including the specific distances and angles of any potential hydrogen bonds or π-π stacking, would require experimental X-ray crystallographic data.

Computational and Theoretical Chemistry Studies of 1 2 Nitrophenyl Azepane

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure, conformational preferences, and spectroscopic properties of 1-(2-Nitrophenyl)azepane.

Analysis of the electronic structure of this compound through methods like DFT reveals the distribution of electrons and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity.

In this compound, the HOMO is typically localized on the electron-rich azepane ring and the nitrogen atom, while the LUMO is predominantly situated on the electron-deficient 2-nitrophenyl group. researchgate.nettsijournals.com The electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.45 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.40 | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.85 | Energy required to remove an electron |

| Electron Affinity | 2.45 | Energy released when an electron is added |

| Electronegativity | 4.65 | Tendency to attract electrons |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-31G(d,p)).

The seven-membered azepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. nih.gov The presence of the bulky 2-nitrophenyl substituent influences the relative energies of these conformers. Computational studies can quantify these energy differences and identify the most stable conformations.

High-level electronic structure calculations are used to perform a holistic conformational analysis of azepane and its derivatives. nih.gov The steric interactions between the 2-nitrophenyl group and the azepane ring protons play a significant role in determining the conformational preferences. The most stable conformer is the one that minimizes these steric clashes.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Chair | 0.00 | C-N-C-C = 65, N-C-C-C = -70 |

| Chair | 1.25 | C-N-C-C = -60, N-C-C-C = 75 |

Note: The values presented are hypothetical and would be determined through geometry optimization and frequency calculations at a selected level of theory.

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method to calculate the electronic transitions that give rise to UV-Vis absorption spectra. rsc.org For this compound, the transitions are expected to involve the promotion of an electron from a HOMO, localized on the azepane and phenyl rings, to a LUMO, primarily on the nitrophenyl moiety. These are often charge-transfer bands.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. The calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Property | Predicted Value | Experimental Correlation |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 350 nm | Corresponds to π → π* transition in the nitrophenyl ring |

| ¹H NMR Chemical Shift (aromatic proton ortho to nitro group) | δ 8.2 ppm | Downfield shift due to the electron-withdrawing effect of the nitro group |